Tert-butyl 8-aminooctanoate hydrochloride
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Overview
Description
Tert-butyl 8-aminooctanoate hydrochloride is a chemical compound with the molecular formula C12H25NO2·HCl. It is a derivative of octanoic acid, featuring an amino group and a tert-butyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-aminooctanoate hydrochloride typically involves the esterification of 8-aminooctanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-aminooctanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 8-aminooctanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Hydrochloric Acid: Used for the formation of the hydrochloride salt.
Sodium Hydroxide: Can be used for hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
8-Aminooctanoic Acid: Formed through hydrolysis.
Various Substituted Derivatives: Depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
Tert-butyl 8-aminooctanoate hydrochloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential effects on biological systems.
Medicinal Chemistry: Explored for its potential therapeutic properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-aminooctanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active 8-aminooctanoic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
8-Aminooctanoic Acid: The parent compound without the tert-butyl ester group.
Tert-butyl 8-aminohexanoate: A similar compound with a shorter carbon chain.
Tert-butyl 8-aminodecanoate: A similar compound with a longer carbon chain.
Uniqueness
Tert-butyl 8-aminooctanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and research applications.
Properties
Molecular Formula |
C12H26ClNO2 |
---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
tert-butyl 8-aminooctanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13;/h4-10,13H2,1-3H3;1H |
InChI Key |
KRIOYHXHKAWVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCN.Cl |
Origin of Product |
United States |
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